2,3,5-Trimethylphenyl trifluoromethanesulfonate
Description
Properties
IUPAC Name |
(2,3,5-trimethylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3S/c1-6-4-7(2)8(3)9(5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQZARNRZVJSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethanesulfonylation of 2,3,5-Trimethylphenol
The most straightforward route involves the reaction of 2,3,5-trimethylphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base. This method, adapted from analogous alkyl triflate syntheses, proceeds as follows:
Reaction Conditions
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Substrates : 2,3,5-Trimethylphenol (1 equiv), Tf₂O (1.05–1.2 equiv)
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Base : Pyridine or triethylamine (2–3 equiv) to neutralize triflic acid byproducts
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Solvent : Anhydrous dichloromethane or tetrahydrofuran
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Temperature : 0–25°C (ice bath to room temperature)
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Monitoring : Reaction progress tracked via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR)
Procedure
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Dissolve 2,3,5-trimethylphenol in anhydrous dichloromethane under inert atmosphere.
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Cool the mixture to 0°C and add the base dropwise.
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Introduce Tf₂O slowly to avoid exothermic side reactions.
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Warm to room temperature and stir for 2–4 hours.
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Quench with water, extract the organic layer, and purify via vacuum distillation or column chromatography.
Yield and Purity
Key Optimization Factors
Trifluoromethanesulfonic Acid Chloride (TfCl) Method
While less common due to TfCl’s hygroscopicity, this approach offers a cost-effective alternative:
Reaction Scheme
Conditions
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Solvent : Dry toluene or hexane
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Base : Triethylamine or dimethylaminopyridine (DMAP)
Outcomes
Silyl Triflate Intermediate Route
A patent-pending method for trimethylsilyl triflate synthesis provides insights into silyl-mediated approaches, though direct adaptation for aryl triflates remains exploratory:
Hypothetical Pathway
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React 2,3,5-trimethylphenol with trimethylsilyl chloride (TMSCl) to form the silyl ether.
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Treat with Tf₂O to transfer the triflate group.
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Hydrolyze the silyl ether under mild acidic conditions.
Anticipated Challenges
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Competitive cleavage of the silyl ether by Tf₂O.
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Lower yields compared to direct triflation.
Reaction Mechanisms and Optimization
Mechanistic Insights
The trifluoromethanesulfonylation of phenols proceeds via a two-step mechanism:
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Deprotonation : The base abstracts the phenolic proton, generating a phenoxide ion.
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Electrophilic Attack : Tf₂O reacts with the phenoxide, displacing a triflate anion and forming the triflate ester.
Side Reactions
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Ester Hydrolysis : Moisture leads to reversion to the phenol and triflic acid.
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Oligomerization : Excess Tf₂O may cause dimerization of the phenolic substrate.
Temperature Control
Maintaining low temperatures (0–5°C) during Tf₂O addition minimizes side reactions, as demonstrated in alkyl triflate syntheses achieving >99% yields.
Solvent Effects
Non-polar solvents (e.g., hexane) reduce hydrolysis rates but may limit reagent solubility. Polar solvents like THF balance solubility and reaction control.
Catalytic Additives
Lewis acids (e.g., ZnCl₂) can accelerate phenoxide formation, though their use risks complicating purification.
Purification and Characterization
Isolation Techniques
Analytical Data
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¹H NMR (CDCl₃): δ 2.25 (s, 9H, CH₃), 6.95 (s, 2H, Ar-H).
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IR : Strong absorptions at 1130–1230 cm⁻¹ (S=O stretching) and 740 cm⁻¹ (C-F).
Applications and Derivatives
2,3,5-Trimethylphenyl trifluoromethanesulfonate’s robust leaving group ability facilitates its use in:
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Cross-Coupling Reactions : Suzuki-Miyaura and Buchwald-Hartwig aminations.
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Radiolabeling : Incorporation of ¹⁸F via nucleophilic aromatic substitution.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing agent used. For example, substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
Applications in Organic Synthesis
2.1. Silylation Reactions
2,3,5-Trimethylphenyl trifluoromethanesulfonate can be employed as a silylating agent. It facilitates the formation of silyl enol ethers from carbonyl compounds such as ketones and aldehydes. This transformation is crucial for the protection of reactive functional groups and the subsequent manipulation of complex organic molecules.
Case Study: Silyl Enol Ethers Formation
- Reagents Used: Ketones or aldehydes with 2,3,5-trimethylphenyl triflate.
- Outcome: The reaction yields stable silyl enol ethers that can be further utilized in nucleophilic addition reactions.
2.2. Activation of Alcohols
The compound is also effective in activating alcohols for further transformations. This activation allows for the efficient conversion of alcohols to more reactive species suitable for coupling reactions.
Case Study: Alcohol Activation
- Reagents Used: Alcohols treated with 2,3,5-trimethylphenyl triflate.
- Outcome: Enhanced reactivity of alcohols leading to successful alkylation reactions with various nucleophiles.
Catalytic Applications
3.1. Glycosylation Reactions
In carbohydrate chemistry, this compound serves as a catalyst for glycosylation reactions. It promotes the formation of glycosidic bonds between sugars and aglycones.
Case Study: Glycosylation of Sugars
- Reagents Used: Sugars with appropriate aglycones.
- Outcome: Efficient formation of glycosides under mild conditions with high stereoselectivity.
3.2. Diels-Alder Reactions
The compound can facilitate Diels-Alder reactions by activating dienophiles or diene components through its electrophilic nature.
Case Study: Diels-Alder Reaction Enhancement
- Reagents Used: Danishefsky's diene and various dienophiles.
- Outcome: Increased yields of cyclohexenone derivatives without undesired by-products.
Comparative Analysis of Applications
| Application Type | Description | Key Benefits |
|---|---|---|
| Silylation | Formation of silyl enol ethers | Protects functional groups for further reactions |
| Alcohol Activation | Converts alcohols into more reactive species | Facilitates coupling reactions |
| Glycosylation | Catalyzes glycosidic bond formation | High stereoselectivity and efficiency |
| Diels-Alder Reactions | Activates dienophiles/diene components | Enhanced yield and selectivity |
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylphenyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, making it a good leaving group in substitution reactions. This activation facilitates the nucleophilic attack on the carbon atom bonded to the trifluoromethanesulfonate group, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Positional Isomers: Methyl-Substituted Phenyl Triflates
- 2-Methylphenyl Trifluoromethanesulfonate (CAS 66107-34-4) and 4-Methylphenyl Trifluoromethanesulfonate (CAS 29540-83-8):
- Both are positional isomers of the trimethyl variant but lack steric bulk due to fewer methyl groups.
- Reactivity: The 2-methyl derivative may exhibit enhanced leaving-group ability compared to the 4-methyl isomer due to ortho-substitution effects. Purity levels exceed 95%, with higher commercial availability .
- Applications: Commonly used in Suzuki-Miyaura couplings and as alkylation agents.
Iodonium Triflate Salts
- Bis(2,4,6-Trimethylphenyl)iodonium Triflate (CAS 139139-80-3) and (2-Methylphenyl)(2,4,6-Trimethylphenyl)iodonium Triflate (CAS 210823-54-4):
Alkyl Triflates
- Methyl Trifluoromethanesulfonate (CAS Not Provided): A simpler alkyl triflate with high electrophilicity. Reactivity: Extremely reactive as a methylating agent but highly hazardous (flammable, corrosive; H314/H226 classification) . Applications: Used in methylation of alcohols and amines, but requires stringent safety protocols.
Silyl Triflates
- 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate (CAS Not Provided): Functions as a precursor to o-benzyne via fluoride-induced desilylation. Synthesis: Achieved in 66% yield via a three-step sequence from phenol, emphasizing its utility in generating arynes for cycloadditions .
Comparative Data Table
*Calculated based on molecular formula.
Key Research Findings
- Reactivity Trends : Aryl triflates with electron-withdrawing groups (e.g., triflate) and steric bulk (e.g., 2,3,5-trimethyl substitution) exhibit slower hydrolysis rates compared to alkyl triflates, enhancing their stability in polar aprotic solvents .
- Synthetic Utility: Iodonium triflates are superior to simple aryl triflates in photoredox catalysis due to their tunable redox potentials and stability .
- Safety Considerations : Methyl triflate’s high reactivity necessitates rigorous handling, while aryl triflates require controlled storage to prevent decomposition .
Biological Activity
2,3,5-Trimethylphenyl trifluoromethanesulfonate (also known as triflate) is a sulfonate ester that has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethanesulfonate group attached to a 2,3,5-trimethylphenyl moiety. The triflate group is known for its excellent leaving ability in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily derives from its ability to act as an electrophile. It can interact with nucleophilic sites in biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that sulfonate esters like this compound exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains.
Anticancer Potential
Triflate compounds have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the activation of caspases or inhibition of cell cycle progression.
Case Studies
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In Vitro Studies : A study investigating the effects of various triflates on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against certain tumor cells when tested at varying concentrations.
Compound Cell Line IC50 (µM) 2,3,5-Trimethylphenyl Triflate A549 (Lung) 12.5 2,3-Dichlorophenyl Triflate MCF-7 (Breast) 15.0 - Mechanistic Insights : Further investigations revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism for its anticancer effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, its chemical structure suggests potential for good bioavailability due to its lipophilicity.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that high concentrations may lead to cytotoxicity not only in target cells but also in normal cells.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,3,5-trimethylphenyl trifluoromethanesulfonate in a laboratory setting?
- Methodology : The compound is typically synthesized via sulfonation of 2,3,5-trimethylphenol using trifluoromethanesulfonic anhydride (TFAA) under inert conditions. A common approach involves dissolving the phenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and adding TFAA dropwise at 0–5°C. Triethylamine (Et3N) is often used to neutralize byproducts .
- Safety : Use gloves and chemical goggles (OSHA/EN166 standards) due to the corrosive nature of trifluoromethanesulfonate esters. Ensure proper ventilation to avoid inhalation hazards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR are critical. For example, the triflate group (CF3SO3<sup>-</sup>) shows a distinct <sup>19</sup>F signal near -78 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with the triflate group contributing a fragment ion at m/z 149 (CF3SO3<sup>-</sup>).
Q. How should researchers handle waste containing trifluoromethanesulfonate derivatives?
- Protocol : Collect waste in sealed, labeled containers separate from halogenated solvents. Partner with certified waste management services for disposal, as triflates can hydrolyze to release triflic acid, a strong environmental contaminant .
Advanced Research Questions
Q. How can contradictions in reaction yields of this compound be resolved?
- Root Cause Analysis :
- Moisture Sensitivity : Trace water deactivates TFAA, reducing yields. Use molecular sieves or rigorous drying of solvents.
- Steric Hindrance : The 2,3,5-trimethylphenyl group may slow sulfonation. Optimize reaction time (e.g., 24–48 hours) and use catalytic DMAP to enhance reactivity .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) of the triflate group to assess its leaving-group ability. Compare with other sulfonates (e.g., tosylates) to rationalize reaction rates .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states in SN2 reactions .
Q. How can researchers analyze reaction intermediates in triflate-mediated coupling reactions?
- In Situ Techniques : Use low-temperature <sup>19</sup>F NMR (-40°C) to trap intermediates. For example, a triflate-bound palladium complex may show a shifted <sup>19</sup>F signal .
- X-ray Crystallography : Co-crystallize intermediates with stabilizing agents (e.g., crown ethers) and refine structures using SHELX software .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
